6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique chemical structures and properties, which make them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions to form the benzoxazine ring.
Functional Group Introduction:
Final Cyclization: The final step may involve a cyclization reaction to fuse the additional benzoxazine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl or other reduced forms.
Substitution: The benzoxazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzoxazine rings.
Scientific Research Applications
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to form specific interactions with these targets, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
- 2H-1,4-benzoxazin-3(4H)-one
- 1H-2,3-benzoxazin-4-yl
Uniqueness
This compound is unique due to its fused benzoxazine ring system with additional functional groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to other benzoxazine compounds, it may exhibit enhanced reactivity, stability, or biological activity, depending on the context.
Properties
IUPAC Name |
4-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-benzoxazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-14-8-21-13-6-5-9(7-12(13)17-14)15-10-3-1-2-4-11(10)16(20)22-18-15/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZIONMKKGKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.